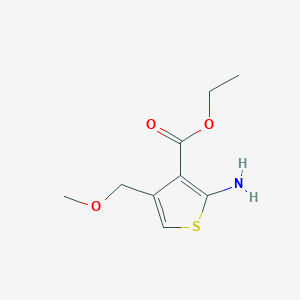

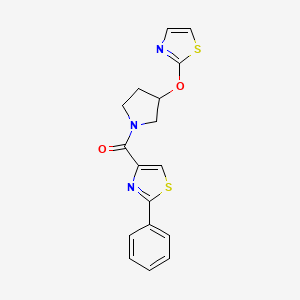

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide (FEO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEO is a member of the oxalamide family, which has been extensively studied for their biological and pharmacological activities.

Applications De Recherche Scientifique

Green Synthesis and Catalytic Activity

Sustainable Synthesis of Furan Derivatives : Research has demonstrated a sustainable approach toward the synthesis of 2,3-disubstituted furan using diethylene glycol, serving as an ethyne equivalent. This method highlights the use of environmentally friendly reagents and clean waste products (H2O and alcohol) in the synthesis process, showing potential for green chemistry applications (Jin‐Tao Yu et al., 2015).

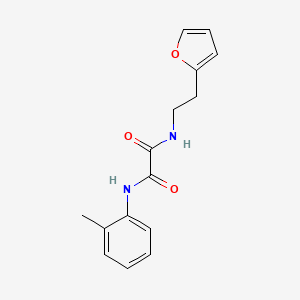

Catalytic Activity in Coupling Reactions : A study has identified N,N'-Bis(furan-2-ylmethyl)oxalamide as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various amines, offering a promising approach for pharmaceutical synthesis (Subhajit Bhunia et al., 2017).

Corrosion Inhibition

- Corrosion Inhibitor from Biomass Platform Molecules : A novel corrosion inhibitor synthesized from biomass platform molecules demonstrated over 90% inhibition efficiency for carbon steel in acidic media. This study emphasizes the potential of biobased compounds in corrosion protection, supporting the concept of green chemistry and sustainability (Zhanpu Chen et al., 2021).

Synthesis and Chemical Reactivity

- Novel Synthetic Approaches : Innovative synthetic methodologies have been developed for the construction of complex molecules involving furan derivatives, demonstrating the versatility of these compounds in organic synthesis. These include asymmetric synthesis of enantiomers, direct oxidative annulation to create polyheterocyclic structures, and catalyst-free photoinduced reactions (A. Demir et al., 2001), (Jin Zhang et al., 2017).

Biobased Polyesters and Photoluminescence

Biobased Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters presents a method for creating novel biobased furan polyesters. This research contributes to the development of sustainable materials with potential applications in various industries (Yi Jiang et al., 2014).

Luminescent MOF for Toxic Anion Detection : A terbium-doped yttrium-based metal-organic framework demonstrates high luminescence and sensitivity for detecting toxic oxoanions in water. This finding highlights the potential of furan derivatives in environmental monitoring and safety applications (D. K. Singha et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N1-(2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as N-[2-(furan-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide, are currently unknown. This compound is structurally related to ethane-1,2-diamine and 2-(p-Tolyl)ethylamine , which suggests it may interact with similar biological targets

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-5-2-3-7-13(11)17-15(19)14(18)16-9-8-12-6-4-10-20-12/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHXFAHLBWSNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)